1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol
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Overview
Description
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-5,8-dimethylquinoline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack on the ethylene oxide ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.
Major Products:
Oxidation: Formation of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanone.
Reduction: Formation of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethylamine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol involves its interaction with various molecular targets. The compound can inhibit the growth of microbial cells by interfering with their DNA synthesis and repair mechanisms. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways .
Comparison with Similar Compounds
2-Chloro-5,8-dimethoxyquinoline: Known for its antifungal and antibacterial activities.
2-Chloro-6,7-dimethylquinoline: Exhibits similar biological activities but with different potency and selectivity.
5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine: A derivative with enhanced antimicrobial properties.
Uniqueness: 1-(2-Chloro-5,8-dimethylquinolin-3-yl)ethanol stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H14ClNO |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
1-(2-chloro-5,8-dimethylquinolin-3-yl)ethanol |
InChI |
InChI=1S/C13H14ClNO/c1-7-4-5-8(2)12-10(7)6-11(9(3)16)13(14)15-12/h4-6,9,16H,1-3H3 |
InChI Key |
JACRULGYWDBORH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C(C)O |
Origin of Product |
United States |
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